N-(2-bromobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting from basic precursors like urea and β-diketones, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via cyclization of appropriate acylhydrazides with nitriles.
Attachment of the Thiophene Group: Thiophene derivatives can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Bromobenzyl Substitution: The final step involves the substitution of the bromobenzyl group onto the pyrimidine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromobenzyl group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- N-(2-fluorobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Uniqueness
N-(2-bromobenzyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the presence of the bromobenzyl group, which can impart distinct electronic and steric properties compared to its chloro- or fluoro-substituted analogs. These differences can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-14-4-2-1-3-11(14)7-20-16-13(8-19-10-21-16)17-22-15(23-24-17)12-5-6-25-9-12/h1-6,8-10H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZPLQBAMXTJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.